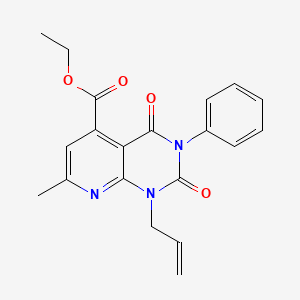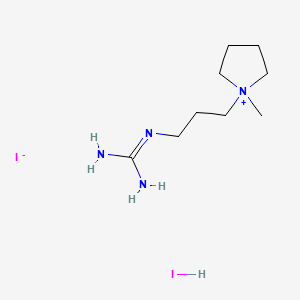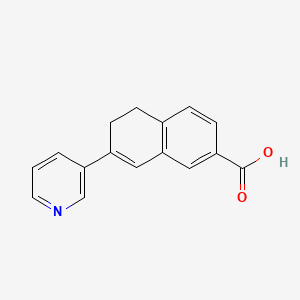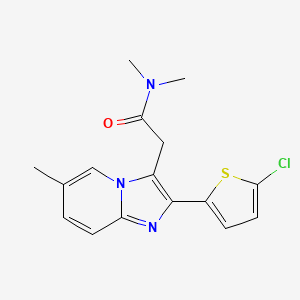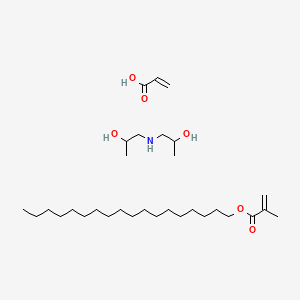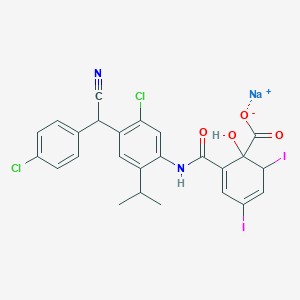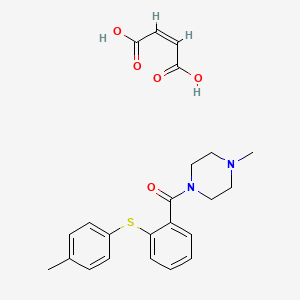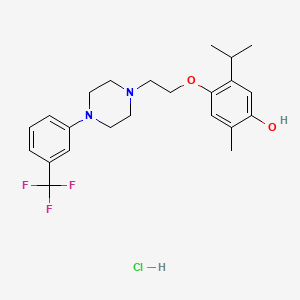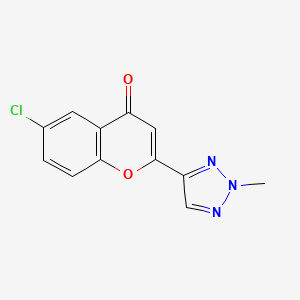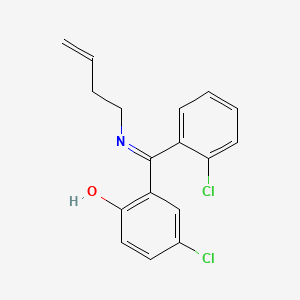
Ethanamine, N-ethyl-, methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, N-ethyl-, methanesulfonate is an organic compound with the molecular formula C4H11NO3S. It is a derivative of ethanamine (ethylamine) where the nitrogen atom is bonded to an ethyl group and a methanesulfonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanamine, N-ethyl-, methanesulfonate can be synthesized through the reaction of ethanamine (ethylamine) with methanesulfonic acid. The reaction typically involves the following steps:
Reaction Setup: Ethanamine is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Methanesulfonic Acid: Methanesulfonic acid is slowly added to the ethanamine solution while maintaining a low temperature to control the exothermic reaction.
Stirring and Monitoring: The reaction mixture is stirred continuously, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Isolation and Purification: The product is isolated by removing the solvent under reduced pressure and purified using recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, N-ethyl-, methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while oxidation reactions can produce corresponding sulfonates.
Wissenschaftliche Forschungsanwendungen
Ethanamine, N-ethyl-, methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of ethanamine, N-ethyl-, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying proteins and nucleic acids, thereby affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylamine: Similar to ethanamine, N-ethyl-, methanesulfonate, diethylamine is an amine with two ethyl groups attached to the nitrogen atom.
Ethyl methanesulfonate: This compound is an ethyl ester of methanesulfonic acid and is commonly used as a chemical mutagen in genetic research.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of an amine and a methanesulfonate group. This combination allows it to participate in a variety of chemical reactions and makes it valuable in diverse research and industrial applications.
Eigenschaften
CAS-Nummer |
81506-50-5 |
|---|---|
Molekularformel |
C5H15NO3S |
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
N-ethylethanamine;methanesulfonic acid |
InChI |
InChI=1S/C4H11N.CH4O3S/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
HMJCTELBDUTXPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


